N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride

CAS No.: 5553-32-2

Cat. No.: VC2640608

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5553-32-2 |

|---|---|

| Molecular Formula | C7H14ClNO2S |

| Molecular Weight | 211.71 g/mol |

| IUPAC Name | 1,1-dioxo-N-prop-2-enylthiolan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h2,7-8H,1,3-6H2;1H |

| Standard InChI Key | WKPLATIOZRZXOQ-UHFFFAOYSA-N |

| SMILES | C=CCNC1CCS(=O)(=O)C1.Cl |

| Canonical SMILES | C=CCNC1CCS(=O)(=O)C1.Cl |

Introduction

Chemical Structure and Properties

Chemical Identity and Nomenclature

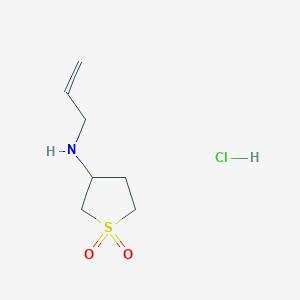

N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is identified by its CAS Registry Number 5553-32-2 . The compound consists of a tetrahydrothiophene ring with a sulfone (1,1-dioxide) functional group and an allylamine substituent at the 3-position, complexed with hydrochloride. Its chemical structure can be represented by the molecular formula C₇H₁₃NO₂S·HCl, with the neutral base having a formula of C₇H₁₃NO₂S .

Several alternative names exist for this compound in the scientific literature:

-

Allyl-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-amine hydrochloride

-

N-allyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

The IUPAC name for this compound is N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, which systematically describes its chemical structure .

Physical Properties

N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride possesses distinct physical properties that characterize its behavior in various conditions. The following table summarizes the key physical properties of this compound:

The high boiling point of 354.6°C indicates strong intermolecular forces and significant thermal stability . The LogP value of 1.42080 suggests moderate lipophilicity, which may influence its solubility in various solvents and potential for membrane permeability in biological systems .

Chemical Properties

The chemical reactivity of N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride is largely determined by its functional groups. The compound contains several reactive sites:

-

The sulfone (1,1-dioxide) group, which is relatively stable but can participate in certain chemical transformations.

-

The secondary amine function (as its hydrochloride salt), which can undergo typical amine reactions after neutralization.

-

The allyl group, which contains a carbon-carbon double bond capable of addition reactions and other transformations.

The InChI code for this compound is 1S/C7H13NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h2,7-8H,1,3-6H2;1H, and its InChI key is WKPLATIOZRZXOQ-UHFFFAOYSA-N . These identifiers provide a standardized representation of the compound's chemical structure, enabling precise database searches and structural comparisons.

Structural Relationships

Related Compounds

N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride belongs to a family of tetrahydrothiophene derivatives. Several structurally related compounds have been documented in the chemical literature:

-

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride (CAS: 935455-27-9) - differs in lacking the allyl group and having a specific R-configuration .

-

3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride (CAS: 51642-03-6) - the parent compound without the allyl substitution on the nitrogen atom .

-

N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (CAS: 151775-05-2) - contains an additional methyl group at the 3-position .

-

4-Chlorotetrahydro-3-thiophenamine 1,1-dioxide - features a chlorine atom at the 4-position instead of the allyl group on the nitrogen .

These structural relatives share the core tetrahydrothiophene 1,1-dioxide scaffold but differ in their substitution patterns, which likely results in different physical, chemical, and potentially biological properties.

Structural Features and Implications

The structural features of N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride have several implications for its properties and potential applications:

-

The tetrahydrothiophene ring provides a rigid cyclic structure that can influence molecular recognition in biological systems.

-

The 1,1-dioxide (sulfone) group increases the polarity of the molecule and can participate in hydrogen bonding as a hydrogen bond acceptor.

-

The secondary amine functionality (as its hydrochloride salt) can serve as a hydrogen bond donor and provides a site for potential further derivatization.

-

The allyl group introduces unsaturation into the molecule, which could be exploited for further chemical modifications through reactions at the carbon-carbon double bond.

These structural elements collectively determine the three-dimensional shape, reactivity, and physicochemical properties of the compound, which in turn influence its potential applications in research and development.

Analytical Characterization

Standard analytical methods for characterization would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N)

-

Infrared (IR) spectroscopy

-

Mass spectrometry (MS)

-

X-ray crystallography (for solid-state structure)

-

Elemental analysis

Chemical Reactivity

Functional Group Reactivity

N-allyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride contains several functional groups that contribute to its chemical reactivity profile:

-

The sulfone (1,1-dioxide) group is generally stable under most conditions but can influence the reactivity of adjacent positions in the tetrahydrothiophene ring.

-

The secondary amine (as its hydrochloride salt) can be deprotonated to generate the free amine, which can then participate in:

-

Nucleophilic substitution reactions

-

Acylation reactions

-

Further alkylation

-

-

The allyl group contains a carbon-carbon double bond that can undergo:

-

Addition reactions (e.g., hydration, hydrogenation)

-

Oxidation

-

Epoxidation

-

Olefin metathesis

-

Dihydroxylation

-

These reactive sites provide multiple handles for chemical modifications, potentially enabling the generation of diverse derivatives for structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume